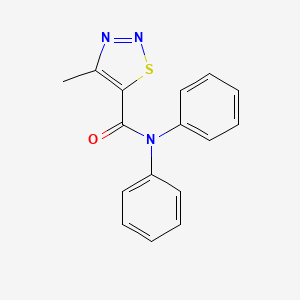
3-(2-Nitroethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitroethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a nitroethyl group attached to the third carbon of the thiophene ring. Thiophenes are known for their aromatic properties and are found in various natural products and synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitroethyl)thiophene can be achieved through several methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of 3-ethylthiophene using nitric acid and acetic acid can yield this compound . Another method involves the Gewald reaction, which is a condensation reaction of α-carbonyl thiols with nitriles .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Nitroethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C2 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroacetic acid derivatives.
Reduction: Aminoethylthiophene.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(2-Nitroethyl)thiophene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Nitroethyl)thiophene involves its interaction with molecular targets through its nitro and thiophene groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
- 2-Nitrothiophene
- 3-Nitrothiophene
- 2-(2-Nitroethyl)thiophene
Comparison: 3-(2-Nitroethyl)thiophene is unique due to the specific positioning of the nitroethyl group at the third carbon of the thiophene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to 2-nitrothiophene and 3-nitrothiophene, this compound exhibits different electrophilic substitution patterns and biological activities .
Properties
IUPAC Name |
3-(2-nitroethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-7(9)3-1-6-2-4-10-5-6/h2,4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYGQVOYTRGWJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
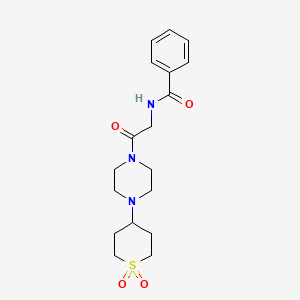

![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
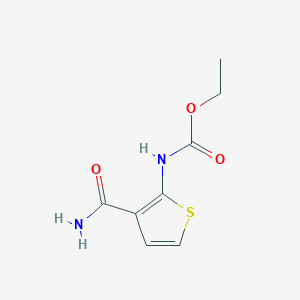

![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
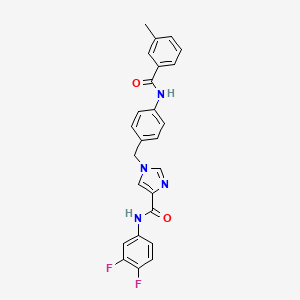


![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)
![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)
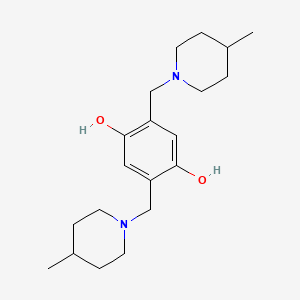
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2363384.png)
